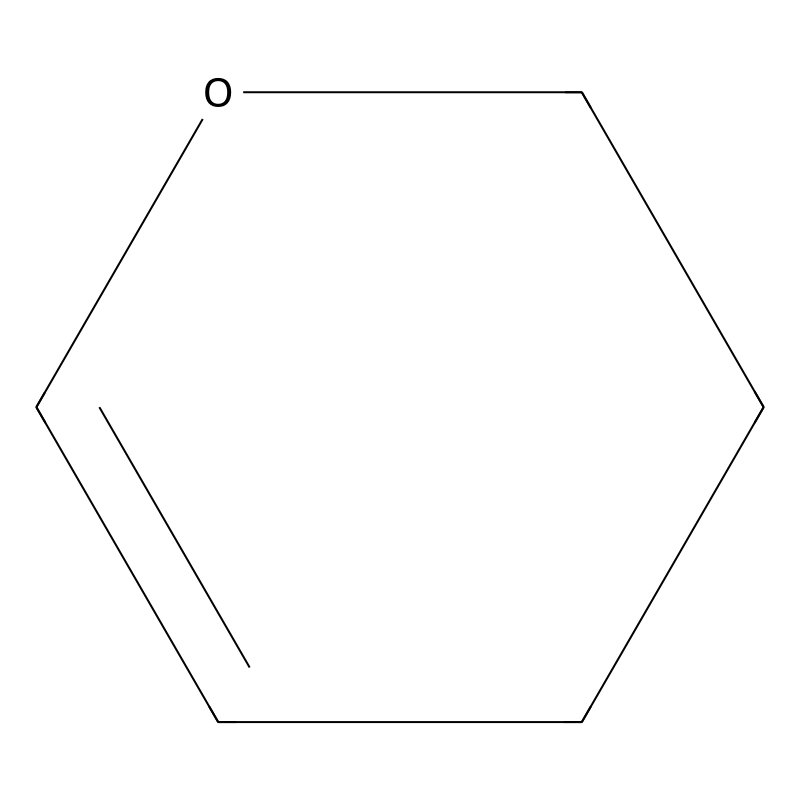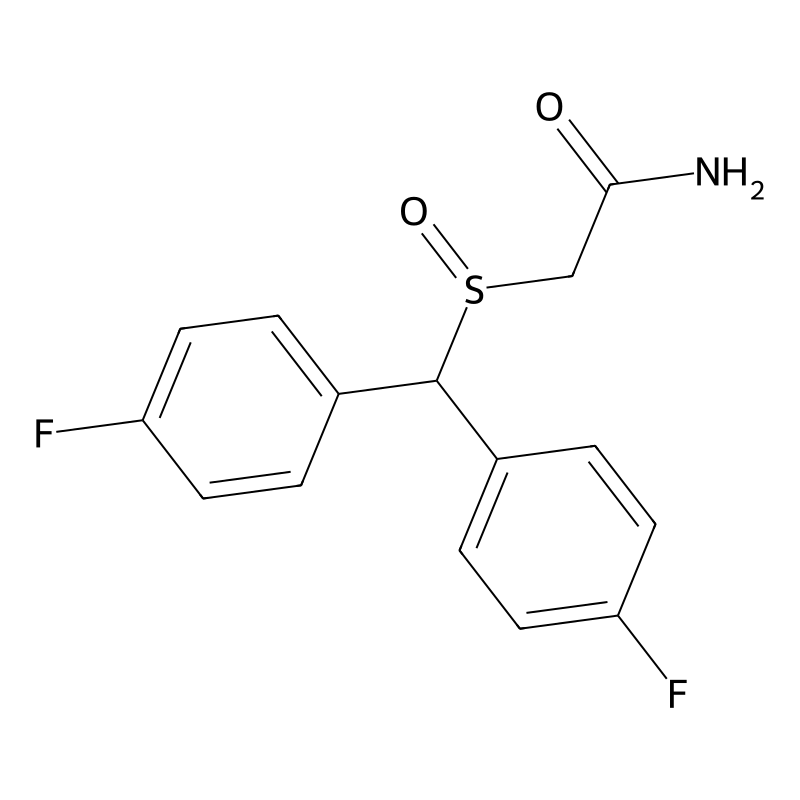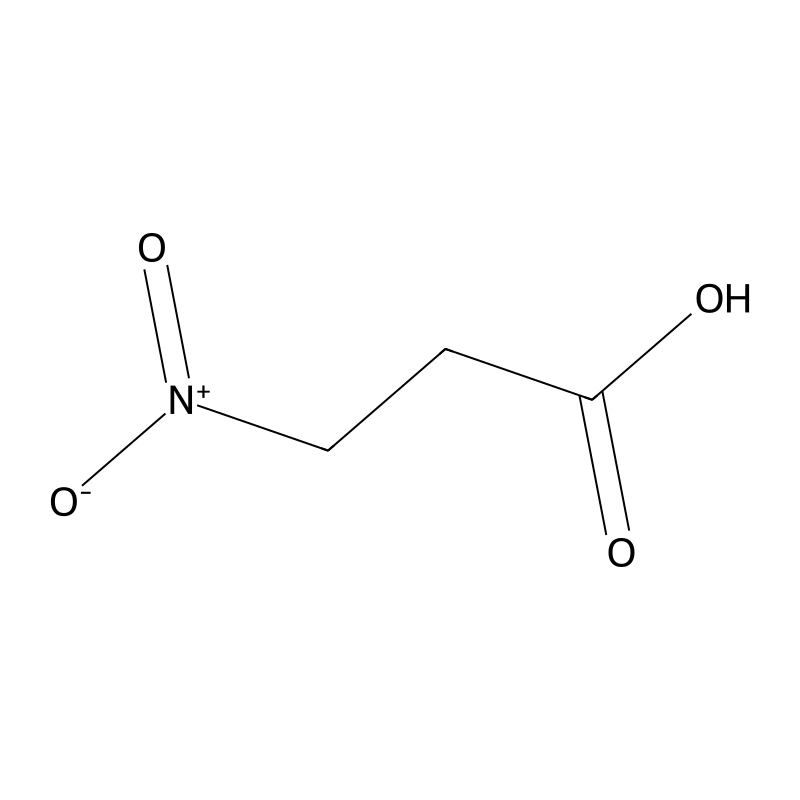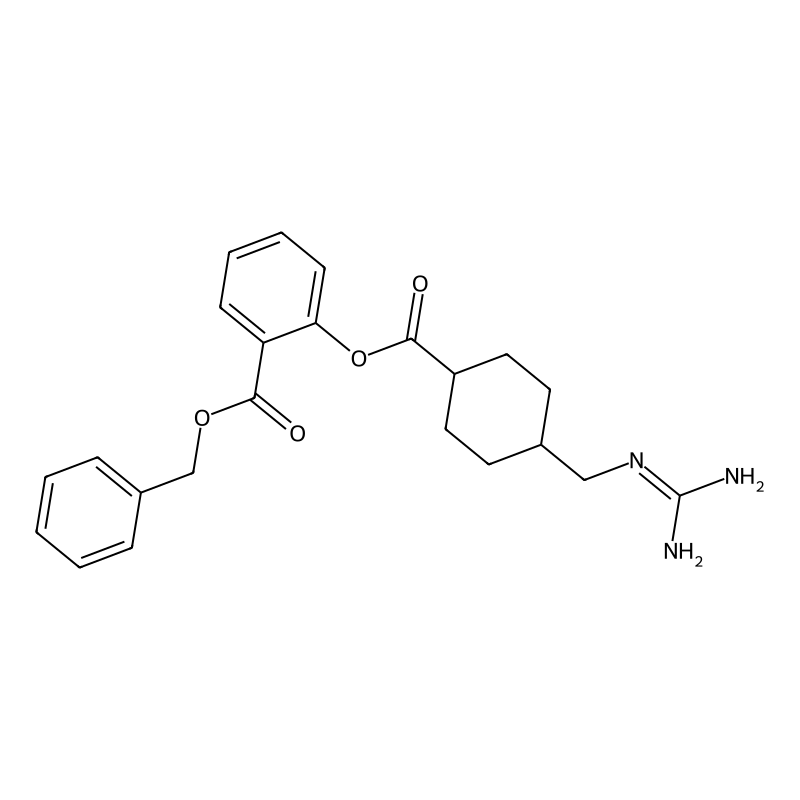3,4-Dihydro-2H-pyran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Protecting Group Chemistry:
3,4-Dihydro-2H-pyran (DHP) finds significant application in organic synthesis as a protecting group for alcohols. It reversibly reacts with alcohols under acidic conditions to form tetrahydropyran (THP) ethers. These THP ethers are stable under various reaction conditions, allowing chemists to manipulate other functional groups within the molecule without affecting the protected alcohol. The DHP group can then be selectively removed under mild acidic or basic conditions, regenerating the free alcohol [].
Synthesis of Complex Molecules:
The ability of DHP to serve as a protecting group makes it a valuable tool in the synthesis of complex molecules, such as natural products, pharmaceuticals, and advanced materials. By selectively protecting specific alcohol functionalities, chemists can control the reactivity of different parts of the molecule, enabling the efficient construction of desired structures [, ].
Beyond Alcohol Protection:
DHP can also participate in various other chemical reactions beyond alcohol protection. For instance, it can undergo ring-opening reactions to form different heterocyclic scaffolds, which can serve as building blocks for the synthesis of diverse organic compounds []. Additionally, DHP can be employed in cycloaddition reactions to access complex cyclic structures [].
3,4-Dihydro-2H-pyran is a heterocyclic compound with the molecular formula . It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with an unsaturation adjacent to the oxygen. This compound is typically encountered as a colorless liquid with an ethereal odor and is less dense than water. It has various names, including dihydropyran and 2H-3,4-dihydropyran, and is recognized for its role as a versatile vinyl ether in organic synthesis .
- Carbonyl ene reactions: These reactions allow for the formation of β-hydroxydihydropyrans under mild conditions.
- Palladium-catalyzed reactions: These include cyclizations that facilitate the synthesis of oxygen-containing heterocycles .
- Olefin metathesis: This reaction type has been employed to create cyclic enol ethers from allyl ethers using ruthenium catalysts .
The synthesis of 3,4-dihydro-2H-pyran can be achieved through several methods:
- Dehydration of Tetrahydrofurfuryl Alcohol: This method involves heating tetrahydrofurfuryl alcohol over alumina at temperatures between 300–400 °C .
- Catalytic Reactions:
- Carbonyl Ene Reaction: This approach utilizes 2-methylenetetrahydropyrans to introduce oxygen heterocycles into molecular frameworks efficiently .
3,4-Dihydro-2H-pyran finds applications in several fields:
- Organic Synthesis: It serves as a protecting group for alcohols and is involved in various synthetic pathways to create complex molecules.
- Pharmaceutical Chemistry: Its derivatives are being investigated for potential therapeutic uses due to their biological activities.
- Material Science: The compound can be used in the development of polymers and other materials due to its chemical reactivity.
Studies on the interactions of 3,4-dihydro-2H-pyran with other chemical entities reveal its utility in forming stable complexes. For example, it can act as a base and form salts with strong acids or addition complexes with Lewis acids. Its interactions with various reagents highlight its versatility in synthetic chemistry .
Several compounds share structural similarities with 3,4-dihydro-2H-pyran. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 2,3-Dihydropyran | Has a different double bond position; used similarly as a protecting group. | |
| 3,6-Dihydropyran | Contains a methylene group separating the double bond from oxygen; different reactivity profile. | |
| Tetrahydrofuran | A saturated analogue; commonly used as a solvent and in polymer production. | |
| Furan | An aromatic compound; differs by having two double bonds within the ring structure. |
The uniqueness of 3,4-dihydro-2H-pyran lies in its specific structural arrangement and reactivity patterns that make it particularly useful as a protecting group in organic synthesis compared to its isomers and related compounds.
Physical Description
XLogP3
Boiling Point
Flash Point
LogP
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 148 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 147 of 148 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (60.54%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
25512-65-6
Wikipedia
Use Classification
General Manufacturing Information
2H-Pyran, 3,4-dihydro-: ACTIVE
Dates
Synthesis of biscoumarin and dihydropyran derivatives with promising antitumor and antibacterial activities
Jing Li, Yun-Peng Sui, Jia-Jia Xin, Xin-Liang Du, Jiang-Tao Li, Hai-Ru Huo, Hai Ma, Wei-Hao Wang, Hai-Yu Zhou, Hong-Dan Zhan, Zhu-Ju Wang, Chun Li, Feng Sui, Xia LiPMID: 26522947 DOI: 10.1016/j.bmcl.2015.10.063
Abstract
Two series of biscoumarin (1-3) and dihydropyran (4-12) derivatives were successfully synthesized as new antitumor and antibacterial agents. The molecular structures of four representative compounds 2, 4, 7 and 10 were confirmed by single crystal X-ray diffraction study. The synthesized compounds (1-12) were evaluated for their antitumor activities against human intestinal epithelial adenocarcinoma cell line (HuTu80), mammary adenocarcinoma cell line (4T1) and pancreatic cancer cell line (PANC1) and antibacterial activities against one drug-sensitive Staphylococcus aureus (S. aureus ATCC 29213) strain and three MRSA strains (MRSA XJ 75302, Mu50, USA 300 LAC). The further mechanism study demonstrated that the most potent compound 1 could obviously inhibit the proliferation of cancer cells via the mechanism to induce apoptosis.Highly trans-selective arylation of Achmatowicz rearrangement products by reductive γ-deoxygenation and Heck-Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C and their analogues
Zhilong Li, Fanny C F Ip, Nancy Y Ip, Rongbiao TongPMID: 26104266 DOI: 10.1002/chem.201501713
Abstract
Fully functionalized pyranuloses derived from Achmatowicz rearrangement (AR) are versatile building blocks in organic synthesis. However, access to trans-2,6-dihydropyrans from pyranuloses remains underexplored. Herein, we report a new two-step trans arylation of AR products to access 2,6-trans-dihydropyranones. This new trans-arylation method built on numerous plausible, but unsuccessful, direct arylation reactions, including Ferrier-type and Tsuji-Trost-type reactions, was finally enabled by an unprecedented, highly regioselective γ-deoxygenation of AR products by using Zn/HOAc and a diastereoselective Heck-Matsuda coupling. The synthetic utility of the reaction was demonstrated in the first asymmetric total synthesis of (-)-musellarins A-C and 12 analogues in 11-12 steps. The brevity and efficiency of our synthetic route permitted preparation of enantiomerically pure musellarins and analogues (>20 mg) for preliminary cytotoxicity evaluation, which led us to identify two analogues with three-to-six times greater potency than the musellarins as promising new leads.Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template
Shaohuan Sun, Cheng Cheng, Jian Yang, Amir Taheri, Dan Jiang, Biao Zhang, Yanlong GuPMID: 25115625 DOI: 10.1021/ol5020637
Abstract
A concise method to synthesize 1,2,3,4-tetrahydropyridines is described that involves the use of 2-alkoxy-3,4-dihydropyran as a modular precursor to react with aniline and a nucleophile. In this method, the heteroatom of the dihydropyran ring was replaced by nitrogen of aniline while the nucleophile attached to its adjacent position. Various druglike polyheterocycles were prepared with this method by using NH2-containing 1,5- or 1,4-bisnucleophiles.Asymmetric synthesis of spiro-3,4-dihydropyrans via a domino organocatalytic sequence
Weijun Yao, Lianjie Pan, Yihua Wu, Cheng MaPMID: 20429598 DOI: 10.1021/ol1007873
Abstract
A cinchona alkaloid-catalyzed domino Michael/hemiacetalization reaction of cyclic beta-oxo aldehydes and aromatic beta,gamma-unsaturated alpha-keto esters, resulting in the formation of spiro-dihydropyran architectures in good yield with high stereoselectivity (up to 97% ee), is presented.Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones
Yangbin Liu, Xiaohua Liu, Min Wang, Peng He, Lili Lin, Xiaoming FengPMID: 22432769 DOI: 10.1021/jo3001047
Abstract
A simple chiral diamine catalyst (1a) was successfully applied in the asymmetric Michael reaction between cyclic dimedone and α,β-unsaturated ketones. Both acyclic enones with aryl or alkyl β-substituents and cyclic enones were tolerated well in the reaction. The desired adducts were obtained in high yields (up to 98%) with excellent enantioselectivities (up to 97% ee). The additives were found to increase the reactivity dramatically. The biologically active 2,4-disubstituted polyhydroquinoline scaffold was conveniently prepared through an ammoniation from the generated 3,4-dihydropyran product.Iodo-cyclizations: novel strategy for the total syntheses of polyrhacitide A and epi-cryptocaryolone
Debendra K Mohapatra, Eswar Bhimireddy, P Sivarama Krishnarao, Pragna P Das, J S YadavPMID: 21214256 DOI: 10.1021/ol1029854
Abstract
Highly stereoselective total syntheses of polyrhacitide A and epi-cryptocaryolone have been achieved in 11 steps with high overall yield of 24% and 28%, respectively, following a recently developed strategy for the construction of trans-2,6-disubstituted-3,4-dihydropyrans. In this report, the versatility of iodo-cyclization for the total syntheses of polyrhacitide A and epi-cryptocaryolone is demonstrated.Epoxidation-alcoholysis of cyclic enol ethers catalyzed by Ti(OiPr)4 or Venturello's peroxophosphotungstate complex
Pieter Levecque, David Gammon, Henok Hadgu Kinfe, Pierre Jacobs, Dirk De Vos, Bert SelsPMID: 17520150 DOI: 10.1039/b705244h
Abstract
Venturello's peroxophosphotungstate compound and Ti(O(i)Pr)(4) were successfully used as catalysts for the epoxidation-alcoholysis of various dihydropyrans and dihydrofuran using H(2)O(2) as the oxidant. Different alcohols can be used as solvents and nucleophiles, resulting in hydroxy ether products with varying alkoxy groups. The Venturello compound can also be used as catalyst in a biphasic conversion of dihydropyran, in which long chain alcohols or fatty acids are incorporated in the hydroxy ether products with high yield and (stereo)selectivity.Novel synthesis of cholesterol analogs: condensation of pregnenolone with dihydropyran or dihydrofuran
Z Szendi, F SweetPMID: 1805457 DOI: 10.1016/0039-128x(91)90001-c








